![molecular formula C16H21IN2O B12885500 2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol CAS No. 63218-59-7](/img/structure/B12885500.png)
2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Iodo Group: The iodo group can be introduced via an electrophilic substitution reaction using iodine and a suitable oxidizing agent.
Alkylation: The propyl group can be introduced through an alkylation reaction using propyl halide.
Dimethylaminoethyl Substitution: The final step involves the substitution of the dimethylaminoethyl group, which can be achieved through a nucleophilic substitution reaction using dimethylaminoethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-[2-(Dimethylamino)ethyl]-5-chloro-3-propylquinolin-8-ol: Similar structure but with a chloro group instead of an iodo group.
2-[2-(Dimethylamino)ethyl]-5-bromo-3-propylquinolin-8-ol: Similar structure but with a bromo group instead of an iodo group.
2-[2-(Dimethylamino)ethyl]-5-fluoro-3-propylquinolin-8-ol: Similar structure but with a fluoro group instead of an iodo group.
Uniqueness
The presence of the iodo group in 2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol makes it unique compared to its chloro, bromo, and fluoro analogs. The iodo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly interesting for certain applications.
特性
CAS番号 |
63218-59-7 |
|---|---|
分子式 |
C16H21IN2O |
分子量 |
384.25 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol |
InChI |
InChI=1S/C16H21IN2O/c1-4-5-11-10-12-13(17)6-7-15(20)16(12)18-14(11)8-9-19(2)3/h6-7,10,20H,4-5,8-9H2,1-3H3 |
InChIキー |
OYRDRQMHFKVAAX-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(C=CC(=C2N=C1CCN(C)C)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


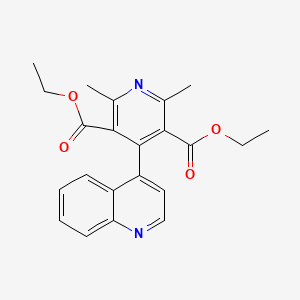


![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12885436.png)
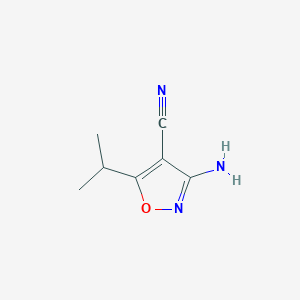
![2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)

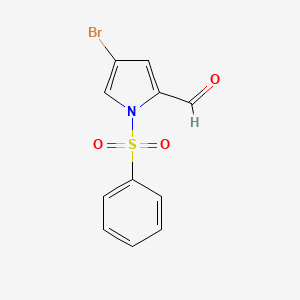
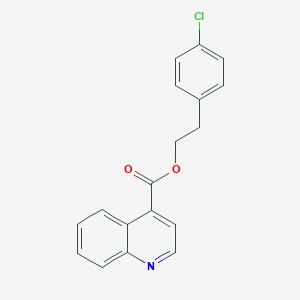
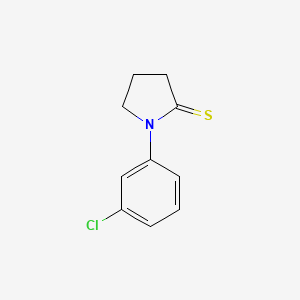
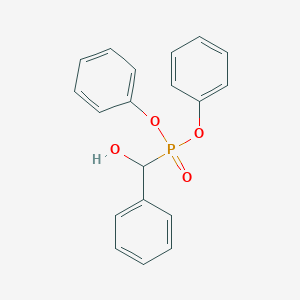
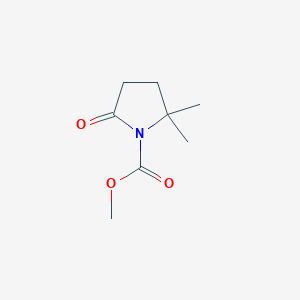
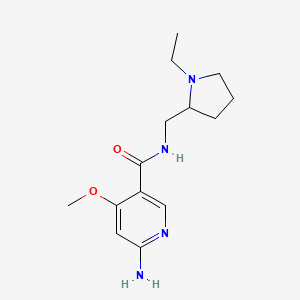
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)
